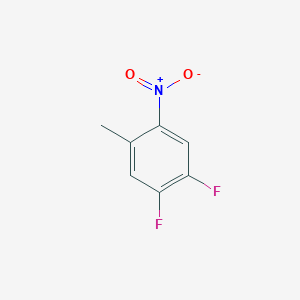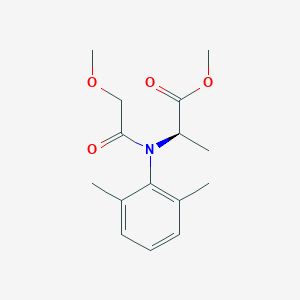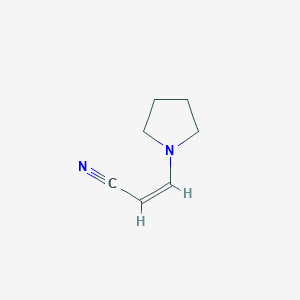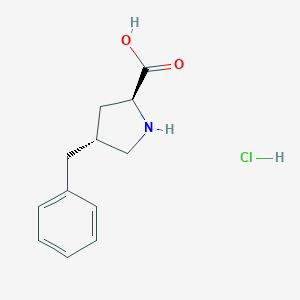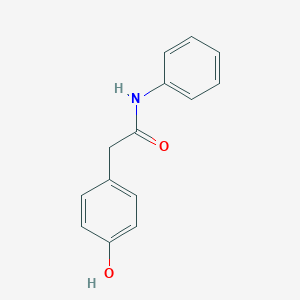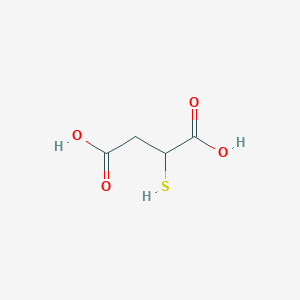![molecular formula C8H14N2O B166329 2-Aminobicyclo[2.2.1]heptane-2-carboxamide CAS No. 134047-62-4](/img/structure/B166329.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobicyclo[2.2.1]heptane-2-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.2.1]heptane-2-carboxamide.
Mechanism Of Action
2-Aminobicyclo[2.2.1]heptane-2-carboxamide acts as an agonist at the mGluR2/3 receptor. This receptor is located in the presynaptic terminal of glutamatergic neurons and is involved in the regulation of glutamate release. Activation of the mGluR2/3 receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide are primarily mediated through its action on the mGluR2/3 receptor. Activation of this receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission. This can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on behavior.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Aminobicyclo[2.2.1]heptane-2-carboxamide in lab experiments is that it has a well-characterized mechanism of action. This makes it a useful tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. However, one limitation of using this compound is that it may not fully recapitulate the complex signaling pathways that occur in vivo. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm.
Future Directions
There are several potential future directions for research on 2-Aminobicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of this compound as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, there is interest in studying the role of mGluR2/3 signaling in the pathophysiology of various neurological and psychiatric disorders, and 2-Aminobicyclo[2.2.1]heptane-2-carboxamide could be a useful tool in this research. Finally, there is interest in developing more selective agonists and antagonists for the mGluR2/3 receptor, which could have potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,3-cyclohexadiene with nitromethane to form 2-nitro-1,3-cyclohexadiene. This compound is then reduced to 2-aminocyclohexanone using sodium borohydride. Finally, 2-aminocyclohexanone is reacted with ethyl chloroformate to form 2-Aminobicyclo[2.2.1]heptane-2-carboxamide.
Scientific Research Applications
2-Aminobicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia, Alzheimer's disease, and drug addiction.
properties
CAS RN |
134047-62-4 |
|---|---|
Product Name |
2-Aminobicyclo[2.2.1]heptane-2-carboxamide |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h5-6H,1-4,10H2,(H2,9,11) |
InChI Key |
OMICEOCIIZIPLH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)N)N |
Canonical SMILES |
C1CC2CC1CC2(C(=O)N)N |
synonyms |
Bicyclo[2.2.1]heptane-2-carboxamide, 2-amino-, endo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



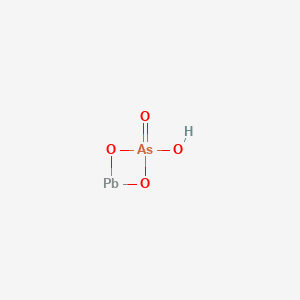
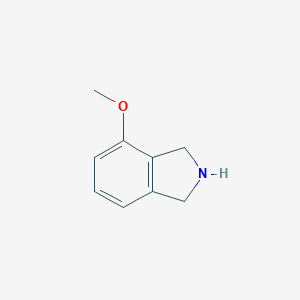
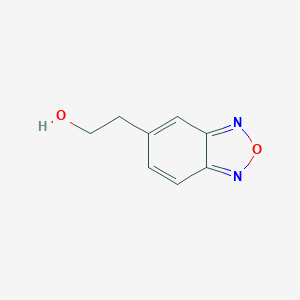
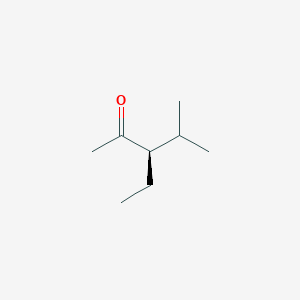
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
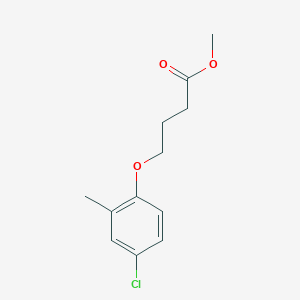
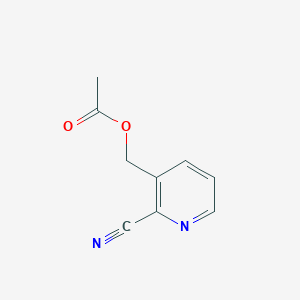
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
